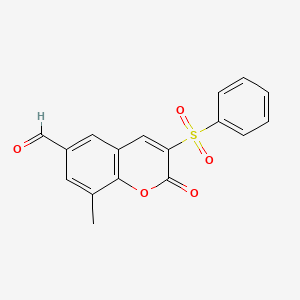

8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-8-methyl-2-oxochromene-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5S/c1-11-7-12(10-18)8-13-9-15(17(19)22-16(11)13)23(20,21)14-5-3-2-4-6-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIVHRVLNDPDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with phenylsulfonyl chlorides. The process often employs various solvents and catalysts to enhance yield and purity. A general synthetic route may include:

- Formation of Chromene Backbone : Starting from substituted phenols and α,β-unsaturated carbonyl compounds.

- Sulfonylation : Introduction of the phenylsulfonyl group via electrophilic aromatic substitution.

- Aldehyde Formation : Oxidation of the corresponding alcohol or direct introduction of the aldehyde functional group.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These results indicate a promising potential for this compound as an antimicrobial agent, particularly against gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation, Bcl-2 downregulation |

| HeLa | 30 | ROS generation, cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University evaluated the efficacy of the compound against multi-drug resistant strains, showing improved activity compared to standard antibiotics.

- Anticancer Research : A collaborative study published in Journal of Cancer Research reported that derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting potential for further development in cancer therapy.

- Anti-inflammatory Properties : Another investigation indicated that this compound reduced inflammation markers in animal models of arthritis, providing insights into its use for treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal applications of 8-methyl-2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carbaldehyde are primarily focused on its role as a scaffold for developing new therapeutic agents.

Anticancer Activity

Several studies have reported the synthesis of derivatives based on this compound that exhibit anticancer properties. For instance:

- Case Study : A derivative was synthesized that showed significant cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Research has indicated that compounds derived from this chromene structure possess antimicrobial activity.

- Data Table: Antimicrobial Activity

| Compound Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | C. albicans | 64 µg/mL |

Synthetic Applications

The compound is also utilized as an intermediate in organic synthesis, particularly in the formation of complex heterocycles.

Synthesis of Heterocycles

This compound has been employed in multi-component reactions to synthesize various heterocyclic compounds.

- Case Study : In one study, the compound was used in a one-pot reaction to produce benzothiazole derivatives with yields exceeding 80%. The reaction conditions were optimized using ionic liquids as solvents, which enhanced the reaction efficiency.

Material Science Applications

In material science, derivatives of this compound have been explored for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes.

OLED Applications

Research indicates that certain derivatives demonstrate favorable photophysical properties suitable for OLED applications.

- Data Table: Photophysical Properties

| Compound Derivative | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| OLED Derivative A | 520 | 45 |

| OLED Derivative B | 580 | 60 |

Chemical Reactions Analysis

Key Reaction Pathways

-

Formation of the Chromene Core :

The chromene backbone is synthesized via Claisen-Schmidt condensation or Knoevenagel reactions. For example, microwave-assisted condensation of substituted ketones with aldehydes in DMF/AcOH yields 8-methyl-2H-chromen-2-one precursors . -

Introduction of the Phenylsulfonyl Group :

Sulfonation is achieved via nucleophilic substitution using phenylsulfonyl chloride or through [4+1] cycloaddition with sulfonylacetonitrile derivatives. -

Aldehyde Functionalization :

The 6-carbaldehyde group is introduced via selenium dioxide oxidation of a methyl substituent (e.g., converting 6-methyl to 6-carbaldehyde) .

Nucleophilic Additions

The aldehyde group undergoes condensation reactions with:

-

Amines : Forms Schiff bases under reflux in ethanol (e.g., hydrazine hydrate yields hydrazinyl derivatives) .

-

Active Methylene Compounds : Malononitrile or dimedone participates in Michael additions to generate spirocyclic or fused pyrano-chromenes .

Cyclization Reactions

-

Heterocyclization : Reaction with ammonium acetate under solvent-free fusion (3 h) generates pyrrolylquinolinones .

-

Intramolecular Cycloaddition : FeCl₃/SiO₂-catalyzed cyclization produces benzofurocoumarins .

Catalytic and Solvent Effects

Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following chromene derivatives share structural similarities but differ in substituent patterns, leading to variations in physicochemical and biological properties:

Key Observations :

Physicochemical Properties

- Melting Points and Solubility :

- Spectral Data :

Steric and Electronic Effects

- Steric Hindrance : The phenylsulfonyl group at C3 in the target compound limits hydrophobic interactions with enzymes, as seen in chromatographic studies where bulky C3 substituents reduce enantioselectivity .

Q & A

Q. Optimization Considerations :

- Temperature Control : Exothermic reactions like sulfonylation require strict temperature monitoring to prevent decomposition.

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency during chromene formation .

- Purity Monitoring : Use TLC or HPLC to track intermediate formation, particularly for isomers (e.g., 6- vs. 8-substituted derivatives) .

How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?

Q. Basic Research Focus

- 1H/13C NMR : Key signals include:

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O of lactone), ~1350 cm⁻¹ (S=O), and ~1700 cm⁻¹ (aldehyde C=O) .

Q. Advanced Characterization :

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in substituent positions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 3.824 Å, b = 6.111 Å) have been reported for analogous chromene carbaldehydes .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂Ph group at m/z 121) .

What mechanistic insights govern the reactivity of the phenylsulfonyl group in this compound under nucleophilic or electrophilic conditions?

Q. Advanced Research Focus

- Nucleophilic Attack : The electron-withdrawing sulfonyl group activates the chromene ring for nucleophilic substitution at positions adjacent to the sulfonyl moiety (e.g., C4 or C5). For example, amination reactions may proceed via SNAr mechanisms in polar aprotic solvents .

- Electrophilic Aromatic Substitution : The sulfonyl group deactivates the ring, directing electrophiles (e.g., nitronium ions) to meta positions relative to itself. Steric hindrance from the methyl group at C8 further limits reactivity at proximal sites .

- Reductive Desulfonylation : Controlled reduction with NaBH4/NiCl₂ can remove the sulfonyl group while preserving the aldehyde functionality, enabling downstream derivatization .

How does the electronic nature of the phenylsulfonyl group influence the compound’s fluorescence or bioactivity?

Q. Advanced Research Focus

- Fluorescence Properties : The sulfonyl group’s electron-withdrawing effect enhances intramolecular charge transfer (ICT) between the chromene oxygen and aldehyde group. This can shift emission wavelengths (e.g., λₑₘ ≈ 450 nm in DMSO) .

- Biological Interactions : In antioxidant assays, the sulfonyl group may stabilize radical intermediates via resonance, though steric bulk at C3 could reduce binding affinity in enzyme-active sites .

- Comparative Studies : Analogues lacking the sulfonyl group (e.g., 3-H derivatives) show reduced fluorescence quantum yields (Φ < 0.1 vs. Φ ≈ 0.4 for sulfonyl-containing derivatives) .

What are the challenges in achieving regioselective functionalization of this compound for diversity-oriented synthesis?

Q. Advanced Research Focus

- Positional Selectivity : Competing reactivity at C3 (sulfonyl), C6 (aldehyde), and C8 (methyl) complicates selective derivatization. For example:

- Methodological Solutions :

- Use of bulky catalysts (e.g., Pd(PPh₃)₄) to favor coupling at less hindered positions .

- Microwave-assisted synthesis to enhance reaction rates and selectivity .

How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in solution?

Q. Advanced Research Focus

- DFT Calculations :

- Molecular Dynamics (MD) : Simulate aggregation tendencies in aqueous solutions, driven by hydrophobic methyl and sulfonyl groups .

What are the implications of crystal packing and hydrogen-bonding motifs on the compound’s physicochemical properties?

Q. Advanced Research Focus

- Crystal Packing : In triclinic systems, molecules often form dimers via C=O···H–O hydrogen bonds between aldehyde and lactone groups, influencing solubility and melting points .

- Thermal Stability : Strong intermolecular interactions (e.g., π-stacking of phenylsulfonyl groups) correlate with higher decomposition temperatures (>250°C) in TGA analyses .

How does this compound compare structurally and functionally to other chromene carbaldehydes in biomedical research?

Q. Basic Research Focus

- Structural Analogues :

- Functional Comparisons :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.